

# The Pharmacological Profile of Bevasiranib Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Bevasiranib sodium |           |
| Cat. No.:            | B10858692          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Bevasiranib sodium** is a pioneering, first-in-class small interfering RNA (siRNA) therapeutic that was developed for the treatment of neovascular (wet) age-related macular degeneration (AMD). Administered via intravitreal injection, bevasiranib was designed to silence the expression of vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis and vascular permeability in the eye. While showing promise in preclinical and early clinical studies, its development was ultimately discontinued after Phase III trials were terminated due to the unlikelihood of meeting their primary endpoints. This technical guide provides a comprehensive overview of the pharmacological profile of **bevasiranib sodium**, detailing its mechanism of action, pharmacokinetics, and a summary of preclinical and clinical findings.

## Introduction

**Bevasiranib sodium** (formerly known as Cand5) is a chemically synthesized siRNA duplex composed of two 21-nucleotide RNA strands.[1] It was developed by OPKO Health, Inc. to address the urgent need for effective and long-lasting treatments for wet AMD, a leading cause of severe vision loss in the elderly.[2][3] The therapeutic rationale for bevasiranib was to inhibit the production of VEGF-A at its source, thereby reducing the stimulus for choroidal neovascularization (CNV), the hallmark of wet AMD.[2][4]



#### **Mechanism of Action**

Bevasiranib functions primarily through the RNA interference (RNAi) pathway to achieve post-transcriptional gene silencing of VEGF-A.[4][5] Additionally, evidence suggests a secondary, sequence-independent mechanism involving the activation of Toll-like receptor 3 (TLR3).

## **RNA Interference (RNAi) Pathway**

The canonical mechanism of action for bevasiranib is the specific degradation of VEGF-A messenger RNA (mRNA) within retinal cells.[6][7][8][9][10] This process can be broken down into the following key steps:

- Introduction into the Cytoplasm: Following intravitreal injection, bevasiranib enters the cytoplasm of target cells, such as retinal pigment epithelial (RPE) cells.
- RISC Loading: The double-stranded siRNA molecule is recognized and incorporated into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).
- Strand Separation: Within the RISC, the siRNA duplex is unwound, and the passenger (sense) strand is discarded. The guide (antisense) strand remains associated with the RISC.
- Target Recognition and Cleavage: The guide strand directs the RISC to the target VEGF-A mRNA through complementary base pairing. The Argonaute-2 protein, a key component of RISC, then catalyzes the cleavage of the target mRNA.
- Gene Silencing: The cleaved mRNA is subsequently degraded by cellular machinery, preventing its translation into the VEGF-A protein. This leads to a reduction in VEGF-A levels and a decrease in angiogenic signaling.



Click to download full resolution via product page



Bevasiranib's RNAi-mediated silencing of VEGF-A.

## Toll-like Receptor 3 (TLR3) Pathway

In addition to its sequence-specific RNAi activity, bevasiranib, as a double-stranded RNA molecule, has been shown to activate the innate immune receptor TLR3. This activation is sequence-independent and can contribute to the anti-angiogenic effects of the drug. The proposed mechanism is as follows:

- TLR3 Recognition: Bevasiranib can bind to TLR3, which is expressed on the surface of various ocular cells.
- Signal Transduction: This binding initiates a downstream signaling cascade that can lead to the production of interferons and other inflammatory cytokines.
- Anti-angiogenic Effects: The activation of the TLR3 pathway has been shown to have antiangiogenic properties, which may complement the effects of VEGF-A silencing.





Click to download full resolution via product page

Bevasiranib's alternative anti-angiogenic mechanism via TLR3 activation.

#### **Pharmacokinetics**

The pharmacokinetic profile of **bevasiranib sodium** was primarily investigated through preclinical studies in rabbits.

#### **Ocular Biodistribution**

Following a single intravitreal injection in Dutch-Belted rabbits, bevasiranib was found to distribute throughout the eye. The highest concentrations were initially observed in the vitreous humor, with subsequent distribution to the retina, retinal pigment epithelium (RPE), iris, and sclera.

Table 1: Ocular Biodistribution of [3H]-Bevasiranib in Rabbits



| Ocular Tissue Time to Maximum Concentration (Tm |                                                 |
|-------------------------------------------------|-------------------------------------------------|
| Vitreous Humor                                  | Initial high concentration, decreases over time |
| Retina                                          | 24 - 72 hours                                   |
| RPE                                             | 24 - 72 hours                                   |
| Iris                                            | 24 - 72 hours                                   |
| Sclera (+Choroid)                               | 24 - 72 hours                                   |

Data from Dejneka et al., 2008.

#### **Elimination**

The elimination of bevasiranib from the eye occurs over several days. Publicly available data on the systemic absorption, metabolism, and excretion of bevasiranib is limited.

### **Preclinical Studies**

Bevasiranib demonstrated significant anti-angiogenic activity in a range of in vitro and in vivo preclinical models.

#### **In Vitro Studies**

In vitro experiments using various human cell lines demonstrated the ability of bevasiranib to effectively silence VEGF-A expression.

- Human Cell Lines: Studies in human embryonic kidney (293) cells, HeLa cells, and human umbilical vein endothelial cells (HUVECs) showed that an anti-VEGF siRNA (bevasiranib) significantly decreased hypoxia-induced VEGF expression compared to controls.[2]
- VEGF Isoform Specificity: In HUVECs, a vector-driven siRNA targeting VEGF<sub>165</sub>, the most active isoform in ocular pathologies, effectively suppressed its expression.[2]

#### **In Vivo Studies**

Animal models of CNV were crucial in establishing the preclinical proof-of-concept for bevasiranib.



- Mouse Model of CNV: In a laser-induced CNV model in mice, sub-retinal co-injection of an hVEGF-containing adenovirus and an hVEGF siRNA resulted in a significant reduction in hVEGF levels (P < 0.0013) compared to a control siRNA.[2] Another study showed that an siRNA targeting VEGF<sub>165</sub> substantially inhibited its expression in mice (P < 0.05).[2]</li>
- Non-Human Primate Model of CNV: A pivotal study in Cynomolgus monkeys with laserinduced CNV demonstrated the in vivo efficacy and safety of bevasiranib.

Table 2: Efficacy of Bevasiranib in a Non-Human Primate Model of CNV

| Dose Group | Reduction in CNV Area      | Reduction in Vascular<br>Leakage |
|------------|----------------------------|----------------------------------|
| 70 μg      | Significant (P < 0.0001)   | Dose-dependent (P = 0.0007)      |
| 150 μg     | Significant (P < 0.0001)   | Dose-dependent (P = 0.0007)      |
| 350 μg     | Significant (P < 0.0001)   | Dose-dependent (P = 0.0007)      |
| Overall    | >50% reduction vs. control | Significant                      |

Data from Tolentino et al., as cited in Garba and Mousa, 2010.[2]

#### **Clinical Studies**

Bevasiranib progressed through Phase I and II clinical trials, showing initial promise, but was ultimately discontinued during Phase III.

#### Phase I and II Trials

- Phase I: A non-randomized, open-label, dose-escalation study in 15 patients with wet AMD
  assessed the tolerability and preliminary efficacy of single intravitreal injections of
  bevasiranib at doses of 0.1 mg, 0.33 mg, 1 mg, 1.5 mg, and 3 mg. The detailed results of this
  study were not made public.[2]
- Phase II (C.A.R.E. Study): The "Cand5 Anti-VEGF RNAi Evaluation" was a randomized, double-masked study in 129 patients with wet AMD, testing three dose levels of bevasiranib.



The study reported that bevasiranib was safe and well-tolerated, with a dose-related effect on endpoints including near vision, lesion size, and time to rescue therapy.[1]

### Phase III Trials (COBALT and CARBON)

- COBALT Study (NCT00499590): This pivotal Phase III trial was designed to evaluate the safety and efficacy of bevasiranib (2.5mg) administered every 8 or 12 weeks as a maintenance therapy following three initial monthly injections of ranibizumab (Lucentis®), compared to ranibizumab monotherapy every 4 weeks.[11][12] The primary endpoint was the proportion of patients losing fewer than 15 letters of visual acuity at week 60.[12] The trial was terminated in March 2009 after an Independent Data Monitoring Committee determined it was unlikely to meet its primary endpoint.[5]
- CARBON Study: This study was designed to assess three different doses of bevasiranib as maintenance therapy following initial treatment with ranibizumab.[2]

Preliminary analysis of the COBALT and CARBON studies suggested that over 30% of patients receiving the combination of bevasiranib and ranibizumab achieved a gain of at least three more lines of visual acuity compared to those on ranibizumab alone.[2] However, the overall results were not sufficient to support continuation of the clinical program.

## **Safety and Tolerability**

Across preclinical and clinical studies, bevasiranib was generally reported to be safe and well-tolerated.

- Preclinical: In the non-human primate study, no signs of toxicity, inflammation, or hemorrhage were observed.[13]
- Clinical: The most common adverse events reported in clinical trials were related to the
  intravitreal injection procedure, such as conjunctival hemorrhage.[14] No systemic safety
  issues were identified in the Phase III program.[5]

# Experimental Protocols Ocular Biodistribution in Rabbits

Animals: Dutch-Belted rabbits.



- Test Article: <sup>3</sup>H-bevasiranib at doses of 0.5 mg/eye or 2.0 mg/eye, and non-radiolabeled bevasiranib at 2.0 mg/eye.
- Administration: Single intravitreal injection.
- Sample Collection: Rabbits were sacrificed at various time points up to 7 days post-dose.
   Ocular tissues (vitreous, iris, retina, RPE, sclera, choroid) were collected.
- Analysis: Radioactivity was measured by liquid scintillation counting. Intact bevasiranib was quantified using a locked nucleic acid (LNA) noncompetitive hybridization-ligation enzymelinked immunosorbent assay.

#### **Laser-Induced CNV in Non-Human Primates**

- Animals: Cynomolgus monkeys.
- CNV Induction: Laser rupture of Bruch's membrane.
- Treatment Groups: Intravitreal injection of vehicle or bevasiranib at 70 μg, 150 μg, or 350 μg.
- Monitoring: Weekly ophthalmic examination, color photography, and fluorescein angiography for 36 days.
- Endpoints: Measurement of CNV area and grading of vascular leakage from fluorescein angiograms in a masked fashion.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. biospace.com [biospace.com]
- 2. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 4. researchgate.net [researchgate.net]
- 5. Bevasiranib (Cand5) Wet AMD Discontinued | amdbook.org [amdbook.org]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. researchgate.net [researchgate.net]
- 8. RNAi mechanisms and applications PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Frontiers | Key Mechanistic Principles and Considerations Concerning RNA Interference [frontiersin.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Clinical Trial Spotlight | Retinal Physician [retinalphysician.com]
- 13. Intravitreal injection of vascular endothelial growth factor small interfering RNA inhibits growth and leakage in a nonhuman primate, laser-induced model of choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-Related Side Effects of Intravitreal Injections of Humanized Anti-Vascular Endothelial Growth Factor in Rats: Glial Cell Reactivity and Retinal Ganglion Cell Loss -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacological Profile of Bevasiranib Sodium: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10858692#pharmacological-profile-of-bevasiranib-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com